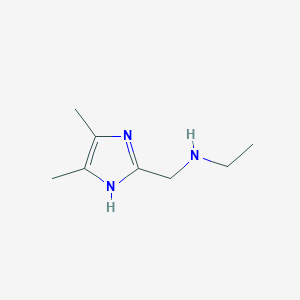

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine

Description

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is an imidazole-derived compound characterized by a 1H-imidazole core substituted with methyl groups at positions 4 and 5. A methylene (-CH2-) bridge connects the imidazole ring to an ethylamine moiety (-NH-CH2CH3). This structural configuration confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science. Imidazole derivatives are widely studied due to their versatility in hydrogen bonding, pharmacokinetic profiles, and applications in catalysis and drug design .

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]ethanamine |

InChI |

InChI=1S/C8H15N3/c1-4-9-5-8-10-6(2)7(3)11-8/h9H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

QCKZVPDEWQBQDX-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=NC(=C(N1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 4,5-Dimethyl-1H-imidazole Core

The foundational step is the synthesis of the 4,5-dimethyl-substituted imidazole ring. Common approaches include:

Cyclocondensation of α-diketones with aldehydes and ammonia or amines : This classical method involves reacting a 1,2-diketone bearing methyl substituents (e.g., 2,3-butanedione) with formaldehyde and ammonium acetate or ethylamine under reflux in acetic acid or DMF to form the 4,5-dimethylimidazole ring system.

One-pot visible-light mediated photocatalyst-free synthesis : Recent advances have demonstrated mild, scalable one-pot syntheses of N-substituted imidazoles via visible-light induced cyclization of suitable precursors, though specific application to 4,5-dimethyl substitution requires precursor design.

Functional group tolerance and substitution pattern control : The methyl groups at positions 4 and 5 are typically introduced via the choice of starting diketones or aldehydes, ensuring substitution during ring formation.

Introduction of the 2-(Methyl)Methylene Group

The 2-position of the imidazole is reactive and can be functionalized via:

Grignard reagent formation and subsequent electrophilic substitution : For example, an imidazole derivative can be converted into a Grignard reagent by reaction with isopropylmagnesium chloride in tetrahydrofuran at low temperature, then reacted with electrophiles such as N,N-dimethylformamide to install a formyl or methylene group at the 2-position.

Bromination and nucleophilic substitution : Bromination of intermediates followed by reaction with nucleophiles like amines or formamide can yield substituted imidazole derivatives with a methylene linker at C2.

Attachment of the Ethyl-Amine Side Chain

The key step to obtain (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is the formation of the methylene bridge linking the imidazole ring to the ethyl-amine group. This can be achieved by:

Reductive amination : Reacting the 2-formyl-4,5-dimethylimidazole intermediate with ethylamine under reductive amination conditions (e.g., with sodium cyanoborohydride or catalytic hydrogenation) to form the corresponding imidazol-2-ylmethyl-ethyl-amine.

Mannich-type reactions : The imidazole ring can undergo Mannich reactions with formaldehyde and ethylamine to directly install the N-ethylaminomethyl group at the 2-position under mild conditions.

Catalytic hydrogenation of vinyl intermediates : Vinyl-substituted imidazoles can be hydrogenated catalytically to ethyl-substituted derivatives, which can then be converted to the ethyl-amine side chain.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclocondensation | 2,3-butanedione + formaldehyde + NH4OAc, reflux in acetic acid or DMF | 4,5-Dimethyl-1H-imidazole core | Established method to form imidazole |

| 2 | Bromination | Bromine in methylene chloride | 2-Bromo-4,5-dimethylimidazole intermediate | Enables nucleophilic substitution |

| 3 | Nucleophilic substitution | Reaction with ethylamine or formamide | 2-(Methyl)imidazole derivatives | Precursor for amine installation |

| 4 | Reductive amination or hydrogenation | NaBH3CN or catalytic hydrogenation (Pd/C, H2) | This compound | Final product with ethyl-amine side chain |

Analytical and Purification Considerations

Purification : Typical purification involves extraction, washing with brine or saturated NaCl, drying over anhydrous magnesium sulfate, and chromatographic techniques such as silica gel column chromatography.

Characterization : Confirmed by NMR spectroscopy (1H and 13C), IR spectroscopy (noting C=N stretching around 1600 cm^-1), and elemental analysis.

Literature and Patent Insights

A patent (WO2009071584A1) describes related imidazole derivatives prepared via bromination and Grignard reactions, followed by catalytic hydrogenation to install ethyl groups, providing a synthetic framework adaptable to the title compound.

Research articles emphasize Mannich reactions and reductive amination as reliable methods to introduce aminomethyl substituents on imidazole rings, compatible with 4,5-dimethyl substitution.

Recent advances in photocatalyst-free visible light-mediated methods offer mild alternatives for N-substituted imidazole synthesis but require further adaptation for ethyl-amine side chain installation.

Chemical Reactions Analysis

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Scientific Research Applications

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with five analogs, highlighting key structural differences and their implications:

Pharmacological and Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity : The 4,5-dimethyl groups increase logP compared to polar derivatives like 5-(4-fluorophenyl)-1H-imidazol-2-amine, enhancing membrane permeability .

- Hydrogen Bonding: The ethylamine side chain provides hydrogen-bond donor/acceptor sites, similar to N-(2-methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine, which may aid in crystal packing or target binding .

- Antimicrobial Activity : Diphenyl and chloro-substituted analogs exhibit growth inhibitory effects against microbes, suggesting the target compound could be screened for similar activity .

Research Tools and Methodologies

Structural elucidation of these compounds relies on techniques such as:

- X-ray Crystallography : Software like SHELX and ORTEP-3 enables precise determination of hydrogen-bonding patterns and crystal packing .

- Spectroscopic Analysis : NMR and IR data (referenced in and ) are critical for confirming substituent positions and saturation states.

- Computational Modeling : Density-functional theory (DFT) methods, as described in , can predict thermochemical properties and reactive sites.

Biological Activity

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's imidazole core is significant for its biological interactions, particularly in medicinal chemistry where such structures often exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess notable antimicrobial properties. For instance:

- Inhibition of Helicobacter pylori : Studies have shown that imidazole derivatives can inhibit the growth of H. pylori, a bacterium linked to gastric ulcers. Compounds similar to this compound demonstrated significant antibacterial activity against both metronidazole-sensitive and resistant strains .

| Compound | Inhibition Zone (mm) | Strain |

|---|---|---|

| This compound | 32 | Metronidazole-sensitive |

| This compound | 27 | Metronidazole-resistant |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably:

- Cytotoxicity : In vitro assays have shown that imidazole derivatives can induce cytotoxic effects against cancer cells by activating apoptotic pathways and inhibiting angiogenesis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Antioxidant Activity

Another significant aspect of this compound is its antioxidant capacity. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in cellular models .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It can interact with specific receptors on cell membranes, influencing signaling pathways related to growth and apoptosis.

- Reactive Oxygen Species Scavenging : Its antioxidant properties help mitigate oxidative damage in cells.

Case Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. demonstrated that a derivative similar to this compound exhibited potent antibacterial activity against E. coli and S. aureus. The compound was effective in disk diffusion assays with inhibition zones comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of imidazole derivatives, it was found that compounds like this compound could significantly reduce cell viability in various cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of amidines with ketones under base-promoted conditions. For example, a base-mediated cyclization strategy (e.g., NaOH or KOH in ethanol at 60–80°C) facilitates imidazole ring formation, as demonstrated in analogous imidazol-5-one syntheses . Optimization involves varying stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time to maximize yield. Purity can be monitored via TLC and HPLC. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolation .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-III for visualization is critical. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., in methanol/water).

- Collecting intensity data with a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Refining hydrogen positions using SHELXL’s AFIX commands to resolve disorder.

- Validating bond lengths/angles against DFT-optimized geometries .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer :

- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of ethylamine groups) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C4/C5) and absence of tautomeric forms .

- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₅N₃) within ±0.3% error .

Advanced Questions

Q. How can researchers address contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Iterative refinement is key:

- Compare DFT-calculated IR/Raman spectra (B3LYP/6-311++G(d,p)) with experimental data to identify discrepancies in vibrational modes.

- Re-optimize computational models using solvent correction (e.g., PCM for ethanol) .

- For NMR, apply gauge-including atomic orbital (GIAO) methods to improve chemical shift accuracy .

- Cross-validate with X-ray thermal parameters (ORTEP displacement ellipsoids) to detect dynamic effects .

Q. What strategies elucidate reaction mechanisms involving this compound in catalytic processes?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer in imidazole ring formation) .

- Trapping Intermediates : Use low-temperature NMR (-40°C) or freeze-quench EPR to detect radical/zwitterionic intermediates .

- DFT Mechanistic Studies : Map potential energy surfaces (e.g., transition states for cyclization) at the M06-2X/def2-TZVP level .

Q. How can molecular docking studies investigate the compound’s interactions with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with imidazole-binding sites (e.g., histidine decarboxylase or cytochrome P450) .

- Docking Workflow :

- Prepare the ligand (AMBER ff14SB force field) and receptor (PDB ID: e.g., 3Q6U for uPAR) .

- Use AutoDock Vina with flexible side chains for binding pocket residues.

- Validate poses via MD simulations (50 ns, NPT ensemble) to assess stability .

- Experimental Validation : Compare docking scores with IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.